molecular formula C7H2BrF5O3S B12864854 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate

Cat. No.: B12864854
M. Wt: 341.05 g/mol
InChI Key: CJTVFORHQIRKAX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2BrF5O3S and a molecular weight of 341.05 g/mol . It is known for its unique structural properties, which include a bromine atom, two fluorine atoms, and a trifluoromethanesulphonate group attached to a phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research.

Properties

Molecular Formula

C7H2BrF5O3S

Molecular Weight

341.05 g/mol

IUPAC Name

(5-bromo-2,4-difluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H2BrF5O3S/c8-3-1-6(5(10)2-4(3)9)16-17(14,15)7(11,12)13/h1-2H

InChI Key

CJTVFORHQIRKAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-difluorophenyl methanesulphonate
  • 5-Bromo-2,4-difluorophenyl tosylate
  • 5-Bromo-2,4-difluorophenyl mesylate

Uniqueness

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate derivatives. This makes it particularly useful in synthetic chemistry and various research applications .

Biological Activity

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate (CAS No. 1935455-76-7) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H2_2BrF5_5O3_3S
  • Molecular Weight : 341.05 g/mol
  • Synonyms : Methanesulfonic acid, 1,1,1-trifluoro-, 5-bromo-2,4-difluorophenyl ester

The biological activity of this compound is primarily attributed to its electrophilic nature due to the trifluoromethanesulphonate group. This moiety can participate in nucleophilic substitution reactions, potentially interacting with various biomolecules such as proteins and nucleic acids. The exact mode of action remains an area of ongoing research but may involve:

  • Modification of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes through covalent modification.
  • Influence on Cellular Signaling Pathways : By modifying key signaling proteins, it could alter cellular responses to external stimuli.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example:

  • Inhibition of Tumor Cell Proliferation : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The trifluoromethanesulphonate group has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the effects of fluorinated phenyl sulfonates on cancer cell lines. The results indicated that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Findings :
    • Significant inhibition of cell viability was observed at concentrations above 10 µM.
    • Mechanistic studies revealed that treated cells exhibited increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via ROS
A54915.0Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of DNA synthesis

Antimicrobial Activity Study

In a separate investigation focusing on antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results :
    • The compound displayed minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against the tested pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32
Pseudomonas aeruginosa128

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